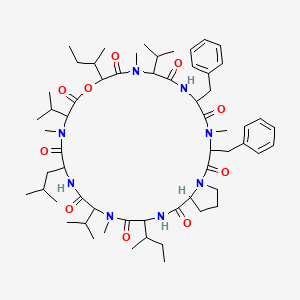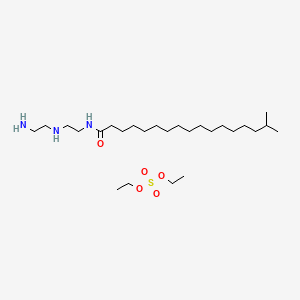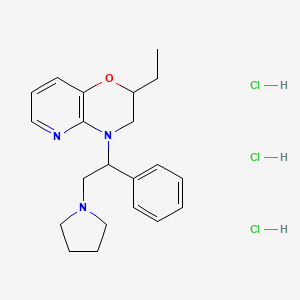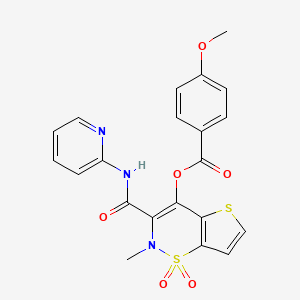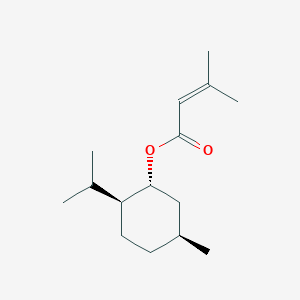
Butanamide, N-cyclopentyl-4-((1-oxobutyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamid, N-Cyclopentyl-4-((1-Oxobutyl)amino)- ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die ein Butanamid-Rückgrat, eine Cyclopentylgruppe und einen Oxobutylamino-Substituenten umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Butanamid, N-Cyclopentyl-4-((1-Oxobutyl)amino)- umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Eine gängige Methode beinhaltet die Reaktion von Cyclopentylamin mit Butanoylchlorid zur Bildung von N-Cyclopentylbutanamid. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit 1-Oxobutylamin umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel wie Dichlormethan und Katalysatoren wie Triethylamin, um die Reaktionen zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion von Butanamid, N-Cyclopentyl-4-((1-Oxobutyl)amino)- folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Techniken wie Durchflussreaktoren und automatisierte Synthese-Systeme werden häufig eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
Butanamid, N-Cyclopentyl-4-((1-Oxobutyl)amino)- durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren oder Ketone führt.
Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können die Verbindung in ihre entsprechenden Amine oder Alkohole umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an den Amid- oder Aminogruppen auftreten, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, wasserfreie Bedingungen.
Substitution: Alkylhalogenide, Acylchloride, Nucleophile wie Amine oder Alkohole.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Carbonsäuren, Ketone, Amine und verschiedene substituierte Derivate, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Butanamid, N-Cyclopentyl-4-((1-Oxobutyl)amino)- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, wie z. B. entzündungshemmende, analgetische oder antidiabetische Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien, Katalysatoren und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Butanamid, N-Cyclopentyl-4-((1-Oxobutyl)amino)- umfasst seine Interaktion mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann als Inhibitor oder Modulator bestimmter Enzyme oder Rezeptoren wirken, was zu Veränderungen in zellulären Prozessen führt. So kann es beispielsweise Enzyme hemmen, die an Entzündungs- oder Schmerzwegen beteiligt sind, und so entzündungshemmende oder analgetische Wirkungen entfalten.
Wirkmechanismus
The mechanism of action of Butanamide, N-cyclopentyl-4-((1-oxobutyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation or pain pathways, thereby exerting anti-inflammatory or analgesic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Butanamid, N-Butyl-4-((1-Oxobutyl)amino)-
- N-(Benzothiazol-2-yl)-4-((5-Chlorobenzoxazol-2-yl)amino)butanamid
Einzigartigkeit
Butanamid, N-Cyclopentyl-4-((1-Oxobutyl)amino)- ist aufgrund seiner spezifischen strukturellen Merkmale, wie z. B. der Cyclopentylgruppe und des Oxobutylamino-Substituenten, einzigartig. Diese Merkmale verleihen ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht. Im Vergleich zu ähnlichen Verbindungen kann es eine unterschiedliche Reaktivität, Stabilität und biologische Aktivität aufweisen, was sein Potenzial für spezialisierte Anwendungen unterstreicht.
Eigenschaften
CAS-Nummer |
82023-75-4 |
|---|---|
Molekularformel |
C13H24N2O2 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
4-(butanoylamino)-N-cyclopentylbutanamide |
InChI |
InChI=1S/C13H24N2O2/c1-2-6-12(16)14-10-5-9-13(17)15-11-7-3-4-8-11/h11H,2-10H2,1H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
MSCKBPFYHWSPQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NCCCC(=O)NC1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




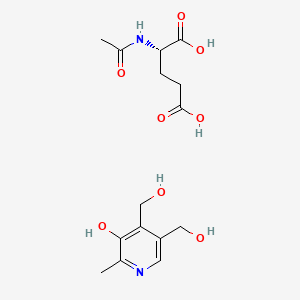
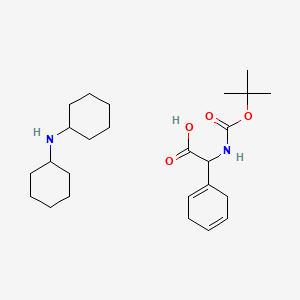
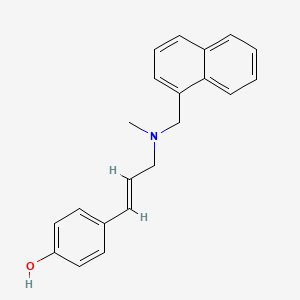
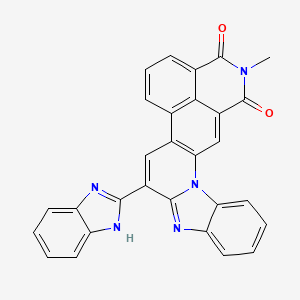
![Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12706805.png)

